1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C15H16O5. This compound features a cyclopentane ring substituted with benzyl, methyl, and oxo groups, along with two ester functionalities. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylic acid with appropriate alcohols under acidic conditions. The reaction typically employs a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives might reveal new therapeutic agents with unique modes of action.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
1-Benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
1-Benzyl 2-methyl 4-aminocyclopentane-1,2-dicarboxylate: Contains an amino group, leading to different reactivity and applications.
1-Benzyl 2-methyl 4-nitrocyclopentane-1,2-dicarboxylate: The nitro group introduces additional reactivity, particularly in reduction reactions.
Uniqueness: 1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in multiple fields.
Properties
IUPAC Name |
2-O-benzyl 1-O-methyl 4-oxocyclopentane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOISVEVUERBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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